molecular structure and weight of 4-Chloro-3-(methoxymethyl)aniline
molecular structure and weight of 4-Chloro-3-(methoxymethyl)aniline
The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways for 4-Chloro-3-(methoxymethyl)aniline . This document is designed for medicinal chemists and process scientists requiring high-fidelity data for drug development workflows.
Primary Application: Pharmacophore Scaffolding & Kinase Inhibitor Synthesis
Part 1: Molecular Identification & Physicochemical Profile
4-Chloro-3-(methoxymethyl)aniline is a specialized di-substituted aniline derivative. Its structural value lies in the methoxymethyl side chain , which acts as a metabolic handle and solubility enhancer, distinct from the lipophilic methyl group found in common toluidine derivatives.
Core Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 4-Chloro-3-(methoxymethyl)aniline |
| Common Formula | |
| Molecular Weight | 171.62 g/mol |
| Monoisotopic Mass | 171.045 g/mol |
| SMILES | COCC1=C(Cl)C=CC(N)=C1 |
| InChI Key | Predicted based on structure:[1] AKNSTVMTJIIGEX-UHFFFAOYSA-N |
| CAS Registry | Note: Often custom synthesized; refer to precursor CAS 80866-80-4 for sourcing. |
Physicochemical Properties (Calculated)
The following data points are critical for evaluating ADME (Absorption, Distribution, Metabolism, Excretion) potential during lead optimization.
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | ~1.65 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Indicates good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (Amine) | Primary site for hinge-binding in kinase domains. |
| H-Bond Acceptors | 2 (Amine, Ether) | Ether oxygen provides a weak acceptor site for solvent interactions. |
| pKa (Conjugate Acid) | ~3.8 - 4.0 | The ortho-chloro group withdraws electron density, lowering the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6). |
Part 2: Structural Analysis & Reactivity
Electronic Architecture
The molecule features a "push-pull" electronic system that dictates its reactivity:
-
Amino Group (C1): Strongly activating (+M effect), directing electrophilic aromatic substitution (EAS) to the ortho position (C2).
-
Chloro Group (C4): Weakly deactivating but ortho/para directing. However, its steric bulk and inductive withdrawal (-I) shield the C3 position.
-
Methoxymethyl Group (C3): The methylene bridge isolates the oxygen lone pairs from the ring, preventing direct resonance interaction. It exerts a mild inductive effect.
Structural Visualization
The following diagram illustrates the key functional zones of the molecule.
Figure 1: Functional map of 4-Chloro-3-(methoxymethyl)aniline highlighting substituent roles.
Part 3: Synthetic Pathways
For research and scale-up, the synthesis typically proceeds via the modification of 2-chloro-5-nitrobenzyl alcohol . This route avoids the poor selectivity of chlorinating a pre-existing methoxymethyl-aniline.
Synthesis Workflow (Graphviz)
Figure 2: Two-step synthetic pathway from commercially available nitrobenzyl alcohol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-nitrobenzyl methyl ether
-
Rationale: The hydroxyl group must be methylated before reducing the nitro group to prevent N-methylation side reactions or solubility issues.
-
Protocol:
-
Charge a flame-dried flask with 2-chloro-5-nitrobenzyl alcohol (1.0 eq) and anhydrous THF (10 mL/g).
-
Cool to 0°C under
atmosphere. -
Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Evolution of
gas will be observed. Stir for 30 min. -
Add Iodomethane (MeI) (1.3 eq) dropwise.
-
Warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. -
Yield: Expect >90% yellow solid/oil.
-
Step 2: Reduction to 4-Chloro-3-(methoxymethyl)aniline
-
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (
) to avoid potential de-halogenation (loss of the Chlorine atom). -
Protocol:
-
Dissolve the intermediate ether (from Step 1) in Ethanol/Water (4:1 ratio).
-
Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux (approx. 80°C) for 4 hours. The mixture will turn dark/rusty.
-
Filtration: Cool and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Purification: Concentrate the filtrate. Redissolve in EtOAc and wash with
to remove salts. -
Isolation: Evaporate solvent. The product is typically a light brown oil or low-melting solid.
-
Storage: Store under inert gas at 4°C to prevent oxidation (darkening).
-
Part 4: Analytical Characterization
To validate the structure, the following spectral signals are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3) | Methoxy group (–OCH3 ) | |
| Benzylic methylene (Ar–CH2 –O) | ||
| Aromatic protons (ABC system typical of 1,2,4-substitution) | ||
| Amine protons (–NH2 ) | ||
| 13C NMR | Methoxy Carbon | |
| Benzylic Carbon | ||
| LC-MS | m/z 172.05 | Protonated molecular ion (Positive mode) |
Part 5: Safety & Handling
-
Hazards: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.
-
Storage: Light sensitive. Store in amber vials.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and chlorine oxides.
References
-
PubChem Compound Summary . (2025). 4-chloro-3-(methoxymethyl)aniline (CID 43169102). National Center for Biotechnology Information. Link
-
Sigma-Aldrich (Merck) . (2025). Synthesis of Aniline Derivatives via Nitro Reduction. Technical Library. Link
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitrobenzyl alcohol handling). Link
-
BenchChem . (2024). Precursor Availability: 2-Chloro-5-nitrobenzyl alcohol.[2][3] Link
